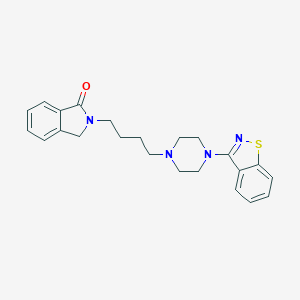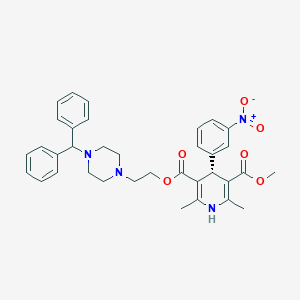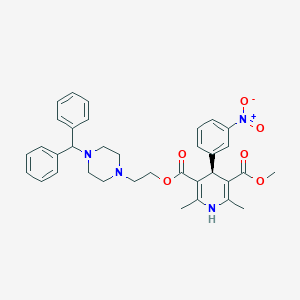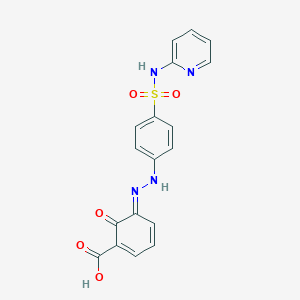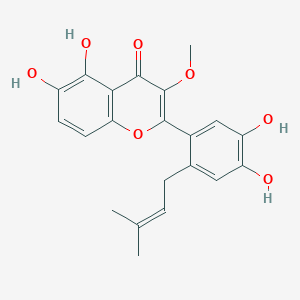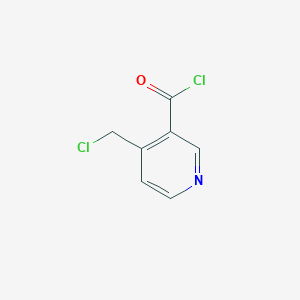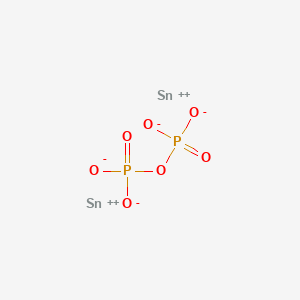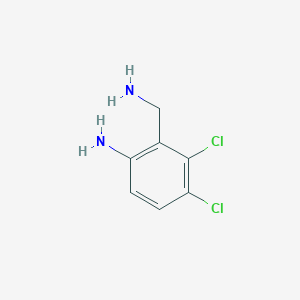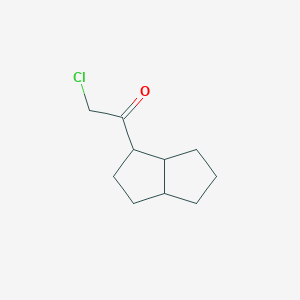
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one, also known as OHPCE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism Of Action
The precise mechanism of action of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. For example, 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical And Physiological Effects
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral properties. In addition, it has been found to have anxiolytic and sedative effects in animal models. However, further research is needed to fully elucidate the effects of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one on the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one is its ease of synthesis, which makes it a readily available starting material for organic synthesis. In addition, its relatively simple structure makes it a useful scaffold for the development of novel compounds. However, 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one. One area of interest is its potential as a scaffold for the development of novel drugs, particularly for the treatment of cancer and inflammatory diseases. In addition, further research is needed to fully elucidate the mechanism of action of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one and its effects on the body. Finally, there is potential for the development of new synthetic methods for 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one and its derivatives, which could lead to the discovery of new compounds with interesting biological activities.
Conclusion:
In conclusion, 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its ease of synthesis and relatively simple structure make it a useful scaffold for the development of novel compounds. Further research is needed to fully elucidate the effects of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one on the body and its potential as a therapeutic agent.
Synthesis Methods
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one can be synthesized by the reaction of octahydropentalene with chloroacetyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one as a white crystalline solid with a melting point of approximately 65-67°C.
Scientific Research Applications
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel drugs. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In addition, 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has been used as a building block for the synthesis of various organic compounds, such as chiral ligands and natural product derivatives.
properties
CAS RN |
156801-32-0 |
|---|---|
Product Name |
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one |
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
1-(1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H15ClO/c11-6-10(12)9-5-4-7-2-1-3-8(7)9/h7-9H,1-6H2 |
InChI Key |
SYMYXYBOYFYDCH-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(C2C1)C(=O)CCl |
Canonical SMILES |
C1CC2CCC(C2C1)C(=O)CCl |
synonyms |
Ethanone, 2-chloro-1-(octahydro-1-pentalenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)
